N,N-Diethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride
Overview
Description
“N,N-Diethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride” is a derivative of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine . This class of compounds has been evaluated for their enzymatic inhibitory activity against c-Met kinase and cellular potency against various cell lines .
Synthesis Analysis
The synthesis of these compounds involves a structure-based design . A series of these derivatives were designed, synthesized, and evaluated for their enzymatic inhibitory activity against c-Met kinase . The lead compound was found via computer-aided drug design .Molecular Structure Analysis
The molecular structure of these compounds is based on the 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine scaffold . Modifications at various positions of this scaffold result in different derivatives with varying activities .Scientific Research Applications
Kinase Inhibition Applications
Pyrazolo[4,3-c]pyridine derivatives, such as N,N-Diethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride, show significant versatility in the design of kinase inhibitors. These compounds effectively interact with kinases via multiple binding modes, particularly at the hinge region of the kinase. This interaction is crucial for their effectiveness as kinase inhibitors. The scaffold's ability to form a hydrogen bond donor–acceptor pair, common among kinase inhibitors, allows for the elaboration of additional interactions within the kinase pocket, enhancing potency and selectivity. This characteristic makes pyrazolo[4,3-c]pyridine derivatives valuable in kinase inhibitor design, with applications spanning a broad range of kinase targets (Wenglowsky, 2013).
Catalysis and Organic Synthesis
Heterocyclic N-oxide derivatives, including those synthesized from pyrazolo[4,3-c]pyridine structures, exhibit remarkable versatility in organic synthesis and catalysis. These compounds are pivotal in forming metal complexes, designing catalysts for asymmetric synthesis, and various medicinal applications due to their potent anticancer, antibacterial, and anti-inflammatory activities. Their application in organic synthesis and catalysis underlines the importance of heterocyclic N-oxide motifs in advanced chemistry and drug development investigations (Li et al., 2019).
Medicinal Chemistry
Pyrazolo[4,3-c]pyridine scaffolds exhibit a wide range of medicinal properties, including anticancer, anti-infectious, anti-inflammatory, and CNS agent activities. The structure-activity relationship (SAR) studies highlight the scaffold's potential in developing drug-like candidates for various disease targets. This emphasizes the need for medicinal chemists to further explore this scaffold in drug development (Cherukupalli et al., 2017).
Optoelectronic Materials
Pyrazolo[4,3-c]pyridine derivatives are explored for their application in optoelectronic materials due to their significant photo- and electroluminescent properties. Incorporation of this scaffold into π-extended conjugated systems is valuable for creating novel materials for electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. This highlights the potential of pyrazolo[4,3-c]pyridine and related derivatives in the development of advanced optoelectronic materials (Lipunova et al., 2018).
Mechanism of Action
Target of Action
The primary target of N,N-Diethyl-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride is the coagulation factor Xa (fXa) in the blood coagulation cascade . Factor Xa is a trypsin-like serine protease that plays a crucial role in the conversion of prothrombin to thrombin, the final enzyme in the coagulation cascade responsible for fibrin clot formation .
Mode of Action
N,N-Diethyl-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride: acts as a direct inhibitor of activated factor X (FXa) in the coagulation cascade . It binds to FXa with high affinity and selectivity, inhibiting its activity and thus preventing the conversion of prothrombin to thrombin . This results in a reduction of thrombin generation and an indirect inhibition of platelet aggregation .
Biochemical Pathways
The action of N,N-Diethyl-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride affects the blood coagulation pathway . By inhibiting factor Xa, it disrupts the coagulation cascade, preventing the formation of thrombin and subsequent fibrin clot formation . This leads to a decrease in thrombosis, a condition where blood clots block blood vessels .
Pharmacokinetics
The pharmacokinetic properties of N,N-Diethyl-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride are characterized by good bioavailability, low clearance, and a small volume of distribution . It has a low potential for drug-drug interactions . Its elimination pathways include renal excretion, metabolism, and biliary/intestinal excretion .
Result of Action
The molecular and cellular effects of N,N-Diethyl-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride ’s action include a reduction in thrombin generation and an indirect inhibition of platelet aggregation . This leads to a decrease in thrombosis, thereby reducing the risk of conditions such as deep vein thrombosis (DVT) and pulmonary embolism .
Future Directions
Properties
IUPAC Name |
N,N-diethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O.ClH/c1-3-15(4-2)11(16)10-8-7-12-6-5-9(8)13-14-10;/h12H,3-7H2,1-2H3,(H,13,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKWQVZYYUPJYAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=NNC2=C1CNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1220017-83-3 | |
Record name | 1H-Pyrazolo[4,3-c]pyridine-3-carboxamide, N,N-diethyl-4,5,6,7-tetrahydro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220017-83-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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